molecular formula C19H21NO2S B2914972 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide CAS No. 1207061-27-5

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide

Cat. No.: B2914972
CAS No.: 1207061-27-5
M. Wt: 327.44
InChI Key: LRUYODBJZCORQZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is a complex organic compound featuring a thiophene ring, a tetrahydro-2H-pyran ring, and a cinnamamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the tetrahydro-2H-pyran ring, and finally the introduction of the cinnamamide group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of solvents, reagents, and reaction conditions is optimized to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying functional groups.

Biology: In biological research, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may serve as a lead compound for drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further research in drug design.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring and cinnamamide group may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(thiophen-2-yl)nicotinamide: A related compound with a similar thiophene ring structure.

  • Methiopropamine: Another thiophene derivative with potential biological activity.

  • N-(4-thiophen-2-yl-thiazol-2-yl)-acetamide: A compound with a thiazole ring in addition to the thiophene ring.

Uniqueness: N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a wide range of applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(E)-3-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-18(9-8-16-5-2-1-3-6-16)20-15-19(10-12-22-13-11-19)17-7-4-14-23-17/h1-9,14H,10-13,15H2,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUYODBJZCORQZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.